Z-His-Tyr-Tyr-OEt
Overview
Description
N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester: (Z-His-Tyr-Tyr-OEt) is a synthetic peptide compound. It is composed of three amino acids: histidine, tyrosine, and tyrosine, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research and peptide synthesis due to its unique properties and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of protective groups and coupling reagents is optimized to ensure high purity and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine bonds.
Reduction: Reduction reactions can target the histidine residue.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed:
Oxidation: Formation of dityrosine bonds.
Reduction: Reduced histidine derivatives.
Substitution: Hydrolyzed products with free carboxyl groups.
Scientific Research Applications
N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester involves its interaction with specific molecular targets. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can form hydrogen bonds and participate in aromatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalanine Ethyl Ester
- N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosine Ethyl Ester
- N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalaninamide
Uniqueness: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester is unique due to the presence of two tyrosine residues, which can form dityrosine bonds upon oxidation. This property makes it particularly useful in studies involving oxidative stress and protein cross-linking .
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)/t28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLIWYJPFOGXEU-DTXPUJKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142978 | |
Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-63-9 | |
Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13053-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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